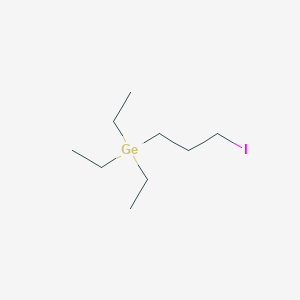

Triethyl(3-iodopropyl)germane

Description

Properties

IUPAC Name |

triethyl(3-iodopropyl)germane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21GeI/c1-4-10(5-2,6-3)8-7-9-11/h4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADCHOZQQYLAQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Ge](CC)(CC)CCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21GeI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30837088 | |

| Record name | Triethyl(3-iodopropyl)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30837088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827032-64-4 | |

| Record name | Triethyl(3-iodopropyl)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30837088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Triethyl 3 Iodopropyl Germane

Nucleophilic Substitution Reactions at the Carbon-Iodine Bond

The carbon-iodine bond in triethyl(3-iodopropyl)germane is susceptible to nucleophilic attack, a characteristic reaction of primary alkyl halides. These reactions typically proceed via an S\textsubscript{N}2 mechanism, involving a backside attack by a nucleophile and inversion of configuration at the electrophilic carbon center.

The presence of the triethylgermyl group at the γ-position relative to the iodine atom can influence the reactivity of the C-I bond through several factors. Germanium is less electronegative than carbon, which can lead to a slight electron-donating inductive effect. This effect might subtly alter the electron density at the α-carbon, potentially impacting the rate of nucleophilic substitution.

Furthermore, the bulky nature of the triethylgermyl group could exert steric hindrance, although its distance from the reaction center (γ-position) suggests this effect may be minimal compared to substitution at the α or β positions. A more significant potential influence is the possibility of neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.orglibretexts.orgdalalinstitute.comimperial.ac.ukmugberiagangadharmahavidyalaya.ac.in In principle, the germanium atom could interact with the electrophilic carbon center during the departure of the iodide leaving group, forming a cyclic intermediate. However, for a γ-substituent, this would involve the formation of a strained four-membered ring, which is generally less favorable than the five- or six-membered rings typically seen in NGP. wikipedia.orglibretexts.orgdalalinstitute.comimperial.ac.ukmugberiagangadharmahavidyalaya.ac.in The increased rate and retention of stereochemistry characteristic of NGP are therefore less likely in this specific substrate. wikipedia.orglibretexts.orgdalalinstitute.comimperial.ac.ukmugberiagangadharmahavidyalaya.ac.in

Nucleophilic substitution reactions at a primary carbon center, such as in this compound, that proceed through an S\textsubscript{N}2 mechanism are characterized by an inversion of stereochemistry at the reaction center. libretexts.orgchemistrysteps.comchemicalnote.compressbooks.pubwpmucdn.com This stereospecific outcome is a result of the backside attack of the nucleophile, which approaches the electrophilic carbon from the side opposite to the leaving group. libretexts.orgchemistrysteps.comchemicalnote.compressbooks.pubwpmucdn.com

In the case of this compound, the carbon atom bearing the iodine is prochiral. If a chiral nucleophile is used, or if the reaction leads to the formation of a new stereocenter, the S\textsubscript{N}2 mechanism would result in a predictable stereochemical outcome. For instance, if one were to start with a hypothetical chiral analogue of this compound, the S\textsubscript{N}2 reaction would lead to the formation of a product with the opposite configuration at the carbon center.

Table 1: Expected Stereochemical Outcome for S\textsubscript{N}2 Reaction

| Reactant Stereochemistry | Product Stereochemistry |

|---|---|

| R | S |

This table illustrates the expected inversion of configuration in a hypothetical S\textsubscript{N}2 reaction involving a chiral derivative of this compound.

Reactivity of the Germanium-Carbon Bond

The germanium-carbon bond in organogermanes is generally stable but can be activated under specific conditions, particularly in the presence of transition metal catalysts. This reactivity is crucial for the application of organogermanes in cross-coupling reactions.

Transmetalation is a key step in many catalytic cross-coupling cycles, involving the transfer of an organic group from one metal to another. wikipedia.org While aryl germanes have been shown to undergo transmetalation, the reactivity of alkylgermanes in this context is less explored. nih.govnih.govacs.orgacs.org The process generally involves the interaction of the organogermane with a transition metal complex, leading to the cleavage of the Ge-C bond and the formation of a new metal-carbon bond. wikipedia.org

Palladium complexes are widely used as catalysts in cross-coupling reactions. organic-chemistry.orgorganic-chemistry.orgresearchgate.netresearchgate.netnih.gov In the context of organogermanes, palladium-catalyzed cross-coupling reactions of organogermatranes with aryl iodides have been reported, where fluoride (B91410) activation was found to promote the reaction. researchgate.net However, these examples often involve aryl or vinyl germanes. The reactivity of the Ge-C(sp³) bond in compounds like this compound in palladium-catalyzed transmetalation is not well-documented. It is generally considered that the transmetalation of alkyl groups from germanium to palladium is more challenging than that of aryl or vinyl groups.

A plausible, though not experimentally verified for this specific compound, catalytic cycle for a hypothetical cross-coupling reaction involving this compound would involve the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation of the triethylgermylpropyl group to the palladium center, and subsequent reductive elimination to form the cross-coupled product.

Recent studies have highlighted the potential of gold catalysts in C-H functionalization reactions using organogermanes. nih.govnih.govacs.orgacs.org These reactions often involve the activation of a C-H bond in an arene and its subsequent coupling with an organogermane. Mechanistic investigations suggest that aryl germanes are highly reactive with both Au(I) and Au(III) species. nih.govnih.govacs.orgacs.org The reactivity is attributed to the relatively low bond dissociation energy of the Ge-C bond, which facilitates the bond activation process. nih.govnih.govacs.orgacs.org

While these studies have primarily focused on aryl germanes, they provide a basis for exploring the potential reactivity of alkylgermanes like this compound in similar gold-catalyzed transformations. The Ge-C(sp³) bond in this compound could potentially be activated by a gold catalyst, leading to the formation of a germyl-gold intermediate that could then participate in C-H functionalization or other coupling reactions.

Table 2: Comparison of Organogermane Reactivity in Gold-Catalyzed Reactions

| Organogermane Type | Reactivity with Gold Catalysts | Mechanistic Insight | Reference |

|---|---|---|---|

| Aryl Germanes | High reactivity with Au(I) and Au(III) | Low Ge-C bond dissociation energy | nih.gov, nih.gov, acs.org, acs.org |

This table summarizes the current understanding of organogermane reactivity in gold-catalyzed reactions, highlighting the need for further investigation into alkylgermane systems.

Transmetalation Reactions with Transition Metal Complexes

Nickel-Catalyzed Transformations

This compound is a substrate of interest in nickel-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this particular molecule are not extensively documented, its reactivity can be inferred from the well-established mechanisms of nickel-catalyzed cross-electrophile coupling of alkyl halides. nih.govorgsyn.orgorganic-chemistry.org These reactions typically involve the coupling of two different electrophiles, a process that avoids the need for pre-formed organometallic nucleophiles. nih.gov

The general catalytic cycle for a nickel-catalyzed cross-coupling involving an alkyl iodide, such as this compound, is proposed to involve a combination of polar and radical steps. nih.govresearchgate.net The cycle is often initiated by the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. This Ni(0) complex can then react with the alkyl iodide. One plausible pathway involves the formation of an alkyl radical intermediate. orgsyn.org The alkyl radical can then react with an arylnickel(II) intermediate (formed from the oxidative addition of an aryl halide to Ni(0)) to generate a diorganonickel(III) species. Subsequent reductive elimination from this intermediate would yield the cross-coupled product and a Ni(I) species, which can then perpetuate the radical chain. nih.gov

Alternatively, a mechanism involving sequential oxidative additions at a single nickel center has also been considered. nih.gov The broad functional group tolerance and the ability to couple sterically hindered or secondary alkyl halides make these nickel-catalyzed methods highly valuable in synthetic chemistry. organic-chemistry.org

A recent development in this area is the nickel-catalyzed reductive Csp³–Ge coupling of alkyl bromides with chlorogermanes, which provides a novel route to alkylgermanes under mild conditions. acs.org This suggests the potential for analogous couplings involving iodoalkylgermanes.

Radical Reactions Involving Triethylgermyl Species

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a precursor for radical-mediated transformations. The generation of a 3-(triethylgermyl)propyl radical opens up possibilities for various intramolecular and intermolecular reactions. Radical reactions are a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. thieme.denih.govresearchgate.net

One significant application of such radicals is in cyclization reactions. mdpi.comrsc.orgrsc.org If the this compound molecule contains an appropriately positioned unsaturated group (e.g., an alkene or alkyne), the initially formed carbon-centered radical can undergo an intramolecular addition to the multiple bond, leading to the formation of a cyclic product. libretexts.org The regioselectivity of these cyclizations is often governed by Baldwin's rules, with 5-exo-trig cyclizations being particularly favorable.

The triethylgermyl group can influence the reactivity and stability of the radical intermediates. The kinetics of radical reactions are crucial in determining the outcome of these processes. nih.govosti.govleeds.ac.uk The rate of radical addition to double bonds is influenced by steric and polar effects. sci-hub.runih.gov

The generation of the initial radical from this compound can be achieved through various methods, including the use of radical initiators like AIBN in the presence of a reducing agent such as tributyltin hydride or tris(trimethylsilyl)silane. libretexts.orgmdpi.com Photoredox catalysis has also emerged as a powerful tool for the generation of radicals under mild conditions. thieme.de

Germanium-Halogen Exchange Reactions

The cleavage of the germanium-iodine bond is a key step in many reactions. rsc.org Theoretical studies on the cleavage of bonds involving germanium can provide insights into the energetics and mechanisms of these processes. For instance, studies on the heterolytic cleavage of bonds on the Ge=O bond in germanones highlight the polarized nature of germanium bonds. nih.gov The cleavage of the C-I bond in iodoform (B1672029) has been visualized using femtosecond X-ray liquidography, revealing the intricate dynamics of bond breaking and isomerization. rsc.org

In the context of this compound, a germanium-halogen exchange could potentially occur at the germanium center, especially in the presence of appropriate reagents. However, the carbon-iodine bond is generally more reactive towards many reagents compared to the germanium-carbon bonds of the ethyl groups.

Mechanistic Studies of Transformations Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling their outcomes and developing new synthetic methodologies. The following sections discuss the elucidation of reaction pathways, the role of intermediates and transition states, and the kinetic and thermodynamic factors that govern these transformations.

Elucidation of Reaction Pathways

The elucidation of reaction pathways for transformations involving this compound relies heavily on analogies with well-studied systems, particularly in the realm of nickel-catalyzed cross-coupling and radical reactions.

In nickel-catalyzed cross-electrophile couplings, a key mechanistic question is the sequence of bond activation. nih.govresearchgate.net The currently favored mechanism suggests that the two different electrophiles are activated at different stages of the catalytic cycle, often involving a blend of polar and radical steps. nih.govorgsyn.org For a reaction involving this compound and an aryl halide, the pathway likely involves the initial formation of an arylnickel(II) species, which then intercepts an alkyl radical derived from the iodoalkylgermane. nih.gov

For radical reactions, the pathway begins with the homolytic cleavage of the C-I bond to generate a 3-(triethylgermyl)propyl radical. libretexts.org Subsequent steps can include intramolecular cyclization, intermolecular addition to another unsaturated molecule, or hydrogen atom abstraction. mdpi.comwikipedia.org The chemoselectivity and regioselectivity of these subsequent steps are critical in determining the final product. nih.gov

Role of Intermediates and Transition States

Reaction intermediates are transient species that are formed and consumed during a multi-step reaction. libretexts.orgyoutube.comlibretexts.org In the context of this compound chemistry, several key intermediates can be postulated.

Table 1: Postulated Intermediates in Reactions of this compound

| Reaction Type | Postulated Intermediate | Description |

| Nickel-Catalyzed Coupling | Ni(0), Ni(I), Ni(II), and Ni(III) species | These represent different oxidation states of the nickel catalyst during the catalytic cycle. nih.govyoutube.com |

| Nickel-Catalyzed Coupling | 3-(triethylgermyl)propyl radical | Formed through the interaction of the C-I bond with a low-valent nickel species. orgsyn.org |

| Radical Reactions | 3-(triethylgermyl)propyl radical | The primary radical formed upon homolytic cleavage of the C-I bond. libretexts.org |

| Radical Cyclization | Cyclized radical intermediate | Formed after the intramolecular addition of the initial carbon-centered radical to a π-system. libretexts.org |

The stability of these intermediates plays a crucial role in determining the reaction pathway. For instance, the stability of carbocations and carbon radicals is influenced by factors such as substitution and resonance. libretexts.org Transition states represent the energy maxima along the reaction coordinate and are critical for understanding the kinetics of a reaction. Computational studies are often employed to model the structures and energies of both intermediates and transition states. nih.govrsc.org

Kinetic and Thermodynamic Considerations

The feasibility and rate of a chemical reaction are governed by thermodynamic and kinetic factors, respectively.

Table 2: Key Kinetic and Thermodynamic Parameters

| Parameter | Description | Relevance to this compound Reactions |

| Rate Constant (k) | A measure of the speed of a reaction. | Determines the efficiency of radical formation and subsequent reactions. |

| Activation Energy (Ea) | The minimum energy required to initiate a reaction. | A lower Ea for C-I bond cleavage will facilitate radical formation. |

| Bond Dissociation Energy (BDE) | The enthalpy change required to break a bond homolytically. | The relatively low BDE of the C-I bond makes it a good precursor for radicals. |

| Gibbs Free Energy (ΔG) | The overall energy change of a reaction, determining its spontaneity. | A negative ΔG is required for a transformation to be thermodynamically favorable. |

Applications of Triethyl 3 Iodopropyl Germane and Its Derivatives in Advanced Chemical Synthesis

As a Building Block for Complex Organic Molecules

The dual functionality of Triethyl(3-iodopropyl)germane, possessing both a reactive carbon-iodine bond and a stable triethylgermyl group, allows for its strategic incorporation into complex molecular architectures. This section details the methods and strategies that leverage these features.

The primary utility of this compound as a building block lies in its ability to introduce both a germyl (B1233479) group and a reactive alkyl iodide into a target molecule. The carbon-iodine bond serves as a versatile handle for a wide array of nucleophilic substitution and cross-coupling reactions. This allows for the attachment of the triethylgermylpropyl moiety to various organic scaffolds.

The presence of the triethylgermyl group imparts specific properties to the resulting molecules. Its steric bulk can influence the conformational preferences of the molecule, while its electronic effects, differing from those of carbon or silicon, can modulate the reactivity of neighboring functional groups. This strategic incorporation is particularly valuable in medicinal chemistry and materials science, where the unique properties of organogermanium compounds are being explored.

Table 1: Representative Reactions Incorporating the this compound Moiety

| Reactant | Reagent/Catalyst | Product | Application |

| Amine (R-NH₂) | Base | R-NH-(CH₂)₃-GeEt₃ | Synthesis of germanium-containing amines |

| Thiol (R-SH) | Base | R-S-(CH₂)₃-GeEt₃ | Synthesis of germanium-containing thioethers |

| Grignard Reagent (R-MgBr) | --- | R-(CH₂)₃-GeEt₃ | Carbon-carbon bond formation |

| Organocuprate (R₂CuLi) | --- | R-(CH₂)₃-GeEt₃ | Carbon-carbon bond formation |

The differential reactivity of the C-I bond and the Ge-C bonds in this compound allows for sequential functionalization, a powerful strategy for the controlled construction of complex molecules. Typically, the highly reactive C-I bond is addressed first, leaving the more robust triethylgermyl group intact for subsequent transformations.

For instance, the iodine can be displaced by a nucleophile to form a new carbon-heteroatom or carbon-carbon bond. Following this initial step, the triethylgermyl group can be modified. While the germanium-carbon bonds are generally stable, they can be cleaved or transformed under specific conditions, such as in the presence of strong electrophiles or under certain cross-coupling protocols. This step-wise approach provides a high degree of control over the final molecular structure.

This compound serves as a key precursor for the synthesis of various germanium-containing heterocyclic compounds. The three-carbon chain with a terminal iodide is well-suited for intramolecular cyclization reactions. By first reacting the iodide with a suitable nucleophile that also contains a reactive site, a linear precursor is formed which can then undergo cyclization to form a germanium-containing ring.

For example, reaction with a primary amine or phosphine (B1218219) can be followed by an intramolecular quaternization or other cyclization strategies to yield germacyclohexanes with a heteroatom in the ring. These heterocyclic structures are of interest due to their unique conformational properties and potential applications in coordination chemistry and as pharmacophores.

In Catalysis and Ligand Design

The distinct steric and electronic properties of the triethylgermyl group have led to the exploration of this compound and its derivatives in the fields of catalysis and ligand design.

The triethylgermyl group can be incorporated into ligand scaffolds to modulate the properties of transition metal catalysts. By synthesizing ligands that bear the triethylgermylpropyl group, the steric and electronic environment around the metal center can be fine-tuned. The bulky nature of the triethylgermyl group can create a specific coordination pocket, influencing the selectivity of catalytic reactions.

Furthermore, the germanium atom, being less electronegative than carbon, can influence the electron density at the metal center, thereby affecting its catalytic activity. Ligands functionalized with this moiety are typically prepared by reacting this compound with a coordinating species, such as a phosphine or an amine, that can then bind to a metal.

This compound can also serve as a molecular precursor for the synthesis of germanium-doped catalytic materials. In this application, the organogermanium compound is deposited onto a support material, such as silica (B1680970) or alumina, and then subjected to thermal or chemical treatment. This process leads to the decomposition of the organic part of the molecule, leaving behind germanium atoms or germanium oxide clusters dispersed on the support.

The presence of germanium can significantly alter the catalytic properties of the support material or of another catalytically active metal deposited on it. For example, germanium has been shown to act as a promoter in certain catalytic systems, enhancing activity and selectivity for specific chemical transformations. The use of a well-defined molecular precursor like this compound allows for a more controlled deposition and potentially a more uniform distribution of the germanium dopant.

In the Preparation of Advanced Materials Precursors

This compound serves as a versatile precursor in the synthesis of a variety of advanced materials due to the distinct reactivity of its triethylgermyl and iodopropyl functionalities. The presence of the germanium center, combined with a reactive terminal halide on the propyl chain, allows for its incorporation into inorganic thin films, chalcogenide materials, and polymeric structures, making it a valuable building block in materials science.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursors

While specific studies detailing the use of this compound as a precursor in Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) are not prevalent, its molecular structure suggests potential applicability. Effective CVD and ALD precursors require a balance of volatility and reactivity. The triethyl groups on the germanium atom contribute to the molecule's volatility, a critical parameter for efficient transport in a deposition chamber.

The reactivity of the Ge-C bonds and the C-I bond can be exploited for the deposition of germanium-containing thin films. For instance, in a CVD process, thermal decomposition of this compound could lead to the formation of germanium-carbon alloys or, with the introduction of a suitable co-reactant, germanium oxide or nitride films.

In ALD, the sequential and self-limiting surface reactions are key. The iodopropyl group could potentially be used to anchor the molecule to a substrate surface, followed by a reaction involving the triethylgermyl group with a co-reactant. This would allow for the layer-by-layer growth of a germanium-containing film. The development of new germanium precursors is an active area of research for applications in semiconductor devices. google.comgoogle.comresearchgate.net

A comparison of general classes of germanium precursors for CVD and ALD is presented below:

| Precursor Class | Examples | Deposition Temperatures | Film Type |

| Germane (B1219785) | GeH4 | > 500°C | Ge |

| Germanium Halides | GeCl4, GeI2 | Variable | Ge, Ge-compounds |

| Amidinate Complexes | Germanium bis(N-butyl, N,N-diisopropylamidinate) | < 300°C | Ge, GST |

| Alkylgermanes | (tBu)2GeH2 | Variable | Ge |

This table represents general data for classes of compounds and not specific data for this compound.

Precursors for Germanium Chalcogenide Materials

Germanium chalcogenides, such as germanium sulfide (B99878) (GeS) and germanium selenide (B1212193) (GeSe), are of interest for applications in optoelectronics and photovoltaics. nih.govuitm.edu.mymdpi.com The synthesis of these materials often involves the reaction of a germanium precursor with a chalcogen source. While many synthetic routes use germanium halides or other reactive germanium species, organogermanium compounds can also be employed. nih.govresearchgate.net

This compound could serve as a precursor to germanium chalcogenide materials through several potential pathways. For example, it could react with a sulfide or selenide source, where the iodine is displaced, and the organic groups are subsequently removed through thermal processing to yield the desired germanium chalcogenide. The development of single-source precursors, which contain both germanium and the chalcogen in one molecule, is a significant area of research to achieve better control over stoichiometry in the final material. nih.govresearchgate.net

Germanium-Containing Polymers and Oligomers

The field of germanium-containing polymers is of interest due to their unique electronic and optical properties. researchgate.net The synthesis of such polymers can be achieved through various polymerization techniques. The structure of this compound, with its reactive C-I bond, makes it a suitable monomer for the synthesis of polygermanes with functional side chains.

For instance, the iodopropyl group can be converted to other functional groups, which can then undergo polymerization. Alternatively, the C-I bond itself can be used in coupling reactions, such as a Wurtz-type coupling, to form the polymer backbone. The triethylgermyl group would then form pendant moieties along the polymer chain, influencing the solubility and thermal properties of the resulting polymer.

Role in Optoelectronic and Semiconductor Applications

Germanium is a key material in the semiconductor industry, valued for its high charge carrier mobility. waferworld.comuniversitywafer.com It is used in transistors, infrared optics, and as a component in silicon-germanium (SiGe) alloys for high-speed integrated circuits. waferworld.comwikipedia.org The creation of germanium-containing thin films and nanostructures is crucial for these applications, and the choice of precursor can significantly impact the properties of the final device.

While direct applications of this compound in optoelectronics are not widely reported, its potential as a precursor for germanium-containing materials positions it as relevant to this field. For example, its use in CVD or ALD could enable the growth of germanium or SiGe films for transistors. Furthermore, its role as a precursor to germanium chalcogenides, which have applications in photodetectors and phase-change memory, underscores its potential in the broader field of optoelectronics. researchgate.net

Advanced Methodologies for Mechanistic and Structural Research on Organogermanes

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the electronic environment of atomic nuclei, offering profound insights into the mechanistic pathways of reactions involving organogermanes. While the 73Ge nucleus presents challenges for direct NMR analysis due to its low natural abundance and quadrupole moment, multinuclear NMR techniques focusing on other nuclei within the molecule (e.g., 1H, 13C) provide a wealth of information.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are particularly valuable. They allow for the establishment of connectivity between protons and carbons, which is crucial for tracking the transformation of organic moieties attached to the germanium center during a reaction. For a compound like Triethyl(3-iodopropyl)germane, these methods can confirm the structural integrity of the propyl chain and the ethyl groups and can be used to monitor changes that might occur at these sites, for instance, during substitution or elimination reactions.

Furthermore, advanced NMR experiments can be adapted to study reaction kinetics. By acquiring spectra at different time intervals, researchers can monitor the disappearance of reactants and the appearance of products, allowing for the determination of reaction rates and orders. This kinetic data is vital for postulating and validating reaction mechanisms. Techniques like Diffusion-Ordered Spectroscopy (DOSY) can also be employed to study the formation of intermediates or complexes in solution by differentiating species based on their diffusion coefficients.

Mass Spectrometry Techniques for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, making it an exceptional tool for monitoring the progress of chemical reactions and identifying transient intermediates in organogermanium chemistry. The ability of MS to detect species at very low concentrations allows for the observation of short-lived intermediates that may not be detectable by other methods.

In the context of reactions involving this compound, mass spectrometry can be used to follow the conversion of the starting material to its products in real-time. By coupling a mass spectrometer to a reaction vessel, a continuous stream of data on the composition of the reaction mixture can be obtained. This is particularly useful for optimizing reaction conditions and for gaining a deeper understanding of the reaction timeline.

Moreover, soft ionization techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), are instrumental in the identification of reactive intermediates. These methods impart minimal energy to the analyte molecules, allowing for the preservation and detection of fragile species that might otherwise fragment upon ionization. The detection of such intermediates provides direct evidence for proposed mechanistic steps, which is a cornerstone of mechanistic research.

X-ray Diffraction Studies of Organogermanium Derivatives and Complexes

The insights gained from XRD studies of organogermanium compounds are critical for understanding their reactivity and physical properties. mdpi.comnih.govresearchgate.net For instance, the crystal structure of a product derived from this compound can unequivocally confirm the outcome of a reaction, revealing the stereochemistry and regiochemistry of the transformation. This structural information is paramount for understanding reaction mechanisms that are sensitive to steric effects.

Furthermore, XRD analysis can reveal subtle structural features, such as intramolecular and intermolecular interactions, that influence the behavior of organogermanium compounds in the solid state and can provide clues about their solution-state behavior. mdpi.comnih.govresearchgate.net The study of a series of related organogermanium derivatives by XRD can lead to the identification of structural trends and the establishment of structure-property relationships, which are essential for the rational design of new materials and catalysts. mdpi.comnih.govresearchgate.net

| Structural Parameter | Significance in Organogermanium Chemistry |

| Bond Lengths | Provides information about bond strength and order. |

| Bond Angles | Reveals the geometry around the germanium center and steric influences. |

| Torsion Angles | Describes the conformation of the organic substituents. |

| Intermolecular Interactions | Indicates packing forces and potential for supramolecular assembly. |

Spectroscopic Probes for In-Situ Reaction Analysis

In-situ spectroscopic techniques are powerful for studying chemical reactions as they occur, without the need for sample isolation. This real-time analysis provides a dynamic picture of the reaction, capturing information about transient species and the evolution of the system over time. geochemicalperspectivesletters.orgnih.govnih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is particularly well-suited for in-situ monitoring of organogermanium reactions. By immersing a probe directly into the reaction mixture, changes in the vibrational modes of the reacting molecules can be tracked. For example, the disappearance of a characteristic C-I stretching vibration and the appearance of new bands could be used to follow the substitution of the iodine atom in this compound.

Future Prospects and Emerging Research Areas

Development of Novel Catalytic Systems for Triethyl(3-iodopropyl)germane Transformations

The development of innovative catalytic systems is paramount for unlocking the full synthetic potential of this compound. The presence of a reactive carbon-iodine bond suggests its utility in a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Future research is likely to focus on palladium- and copper-based catalytic systems, which have shown efficacy in the transformation of organohalides. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, could be adapted for this compound. The development of new phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands could enhance the efficiency and selectivity of these reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions.

Copper-catalyzed reactions, known for their cost-effectiveness and unique reactivity, also present a promising area of exploration. organic-chemistry.orgresearchgate.netnih.govdntb.gov.ua Novel copper-ligand systems could be designed to facilitate couplings of this compound with a wide range of nucleophiles, including amines, alcohols, and thiols. Furthermore, the development of photocatalytic systems that can activate the C-I bond under visible light would offer a greener and more sustainable approach to its functionalization. researchgate.net

The table below summarizes potential catalytic systems and their expected transformations for this compound.

| Catalyst System | Ligand Type | Potential Transformation | Expected Product Class |

| Palladium(0) | Phosphines, NHCs | Suzuki Coupling | Alkylated/Arylated Germanes |

| Palladium(0) | Phosphines, NHCs | Heck Coupling | Alkenylated Germanes |

| Copper(I) | Phenanthrolines, Diamines | Ullmann Coupling | Ethers, Amines, Thioethers |

| Photoredox Catalyst | Organic Dyes, Iridium complexes | Radical Addition | Functionalized Alkylgermanes |

Exploration of New Applications in Synthetic Methodology

The unique structural features of this compound make it a versatile building block for the development of new synthetic methodologies. The presence of both a reactive alkyl iodide and a stable triethylgermyl group allows for orthogonal functionalization strategies.

One emerging area is the use of organogermanium compounds in radical cyclization reactions. beilstein-journals.orgnih.govnih.gov The carbon-iodine bond in this compound can be homolytically cleaved using radical initiators or photoredox catalysis to generate a primary alkyl radical. This radical can then undergo intramolecular cyclization onto a suitably positioned unsaturated moiety within the same molecule, leading to the formation of carbocyclic or heterocyclic germane (B1219785) derivatives. These cyclic structures could serve as valuable intermediates in the synthesis of complex natural products and pharmaceuticals.

Furthermore, the triethylgermyl group can act as a directing group or a latent functional handle. For example, after a transformation at the iodopropyl chain, the C-Ge bond could be cleaved or further functionalized. Research into selective C-Ge bond activation would significantly expand the synthetic utility of this compound class. acs.org

| Synthetic Methodology | Key Transformation | Potential Application |

| Radical Cyclization | Intramolecular radical addition | Synthesis of cyclic germanes |

| Orthogonal Functionalization | Sequential reaction at C-I and C-Ge bonds | Synthesis of complex polyfunctional molecules |

| Directed C-H Functionalization | Germyl (B1233479) group as directing element | Regioselective modification of organic molecules |

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and molecular diversity. organic-chemistry.orgnih.govnih.govrsc.orgcaltech.edunih.govkaust.edu.sayoutube.com The integration of this compound into MCRs is a promising yet underexplored research area. Its bifunctional nature, possessing both an electrophilic iodide and a relatively inert germyl group, makes it an interesting candidate for such transformations.

For instance, this compound could participate as an electrophilic component in isocyanide-based MCRs like the Ugi or Passerini reactions, leading to the synthesis of complex peptidomimetics containing a germyl moiety. The development of novel MCRs specifically designed to incorporate functionalized organogermanes would be a significant advancement.

Cascade reactions, which involve a series of intramolecular transformations initiated by a single event, are another powerful tool in organic synthesis. researchgate.netquestmetals.comrsc.orgnih.gov A reaction cascade could be initiated by the functionalization of the iodide in this compound, followed by subsequent reactions involving the germyl group or other parts of the molecule. For example, a cross-coupling reaction at the iodide could be followed by an intramolecular cyclization directed by the germyl group.

| Reaction Type | Role of this compound | Potential Outcome |

| Multicomponent Reaction | Electrophilic component | Synthesis of diverse germyl-containing scaffolds |

| Cascade Reaction | Initiator or directing group | Formation of complex polycyclic organogermanium compounds |

Advancements in Theoretical Modeling for Predictive Organogermanium Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of organometallic compounds. researchgate.netdntb.gov.uaresearchgate.netanu.edu.auyoutube.com Advancements in theoretical modeling will play a crucial role in guiding the future development of this compound chemistry.

DFT calculations can be employed to investigate the mechanisms of catalytic and non-catalytic transformations involving this compound. By modeling the transition states and intermediates of potential reaction pathways, researchers can gain insights into the factors that control reactivity and selectivity. This knowledge can then be used to design more efficient catalysts and reaction conditions. For example, theoretical studies could help in the rational design of ligands for palladium or copper catalysts to optimize cross-coupling reactions.

Furthermore, computational models can predict the spectroscopic properties (e.g., NMR, IR) and electronic structures of novel organogermanium compounds, aiding in their characterization and the understanding of their physical properties.

| Computational Method | Application | Expected Insight |

| Density Functional Theory (DFT) | Reaction mechanism studies | Understanding of reactivity and selectivity |

| Time-Dependent DFT (TD-DFT) | Prediction of spectroscopic properties | Aid in characterization of new compounds |

| Molecular Dynamics (MD) | Simulation of conformational behavior | Understanding of steric and electronic effects |

Role in Sustainable Chemistry and Circular Economy Approaches

The principles of sustainable chemistry and the circular economy are increasingly influencing the design of chemical processes. nih.govnih.govrsc.orgyoutube.comquestmetals.commdpi.comencyclopedia.pubrsc.orgvapourtec.comnih.govresearchgate.netnih.govresearchgate.netnih.govmdpi.commdpi.comyoutube.com The future of organogermanium chemistry, including the use of this compound, will likely be shaped by these considerations.

One key aspect is the development of more atom-economical and energy-efficient synthetic routes to organogermanium compounds. dntb.gov.uavapourtec.comresearchgate.net This could involve the use of catalytic methods that minimize waste and the exploration of starting materials derived from renewable resources. The use of flow chemistry for the synthesis and transformation of organogermanium compounds could also contribute to safer and more sustainable processes. vapourtec.comnih.govresearchgate.netnih.govyoutube.com

A crucial element of a circular economy is the ability to recycle and reuse valuable materials. Germanium is a relatively rare and expensive element, making its recovery and recycling from waste streams economically and environmentally important. nih.govquestmetals.commdpi.comencyclopedia.pubrsc.org Research into efficient methods for the recovery of germanium from post-consumer products and industrial waste containing organogermanium compounds will be essential. This could involve hydrometallurgical or pyrometallurgical processes to reclaim the germanium for reuse in the synthesis of new compounds. researchgate.netmdpi.comencyclopedia.pub The development of biodegradable organogermanium-based materials could also be an interesting avenue, where the organic part degrades, and the germanium can be recovered. nih.govyoutube.comnih.govmdpi.commdpi.com

| Sustainability Aspect | Research Focus | Potential Impact |

| Green Synthesis | Atom-economical reactions, renewable feedstocks | Reduced environmental footprint of organogermanium synthesis |

| Flow Chemistry | Continuous manufacturing processes | Improved safety, efficiency, and scalability |

| Germanium Recycling | Development of recovery methods from waste | Conservation of a valuable element and reduced mining |

| Biodegradable Materials | Design of degradable organogermanium polymers | Creation of materials with controlled lifecycles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.